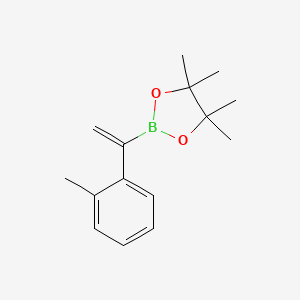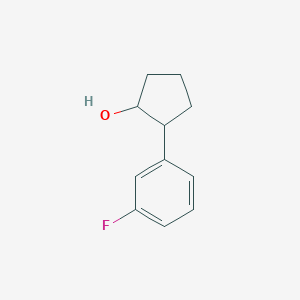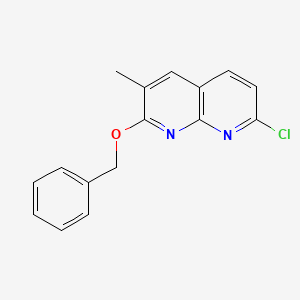
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro group, a methyl group, and a phenylmethoxy group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the 1,8-naphthyridine ring system.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Phenylmethoxy Substitution: The phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, appropriate solvents, and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one: This compound shares structural similarities with 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine and exhibits potent biological activity.
Other Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents are also studied for their unique properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and phenylmethoxy groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H13ClN2O |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
7-chloro-3-methyl-2-phenylmethoxy-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-14(17)18-15(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NDSMNEJDBIMWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C(C=C2)Cl)N=C1OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
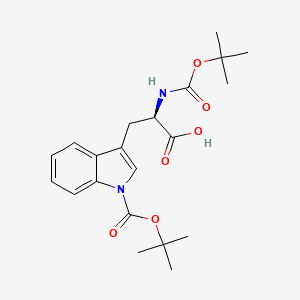


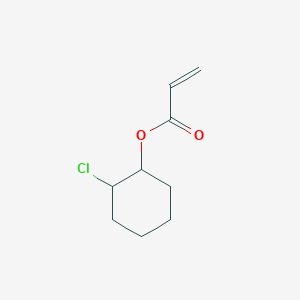
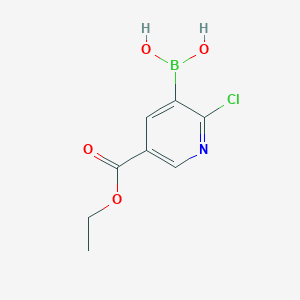
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
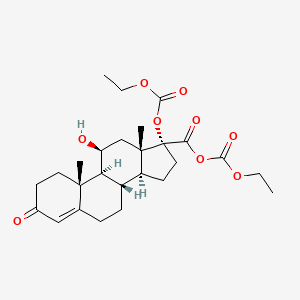
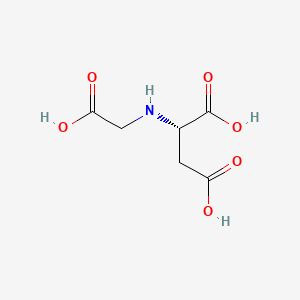
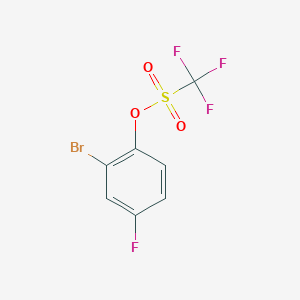
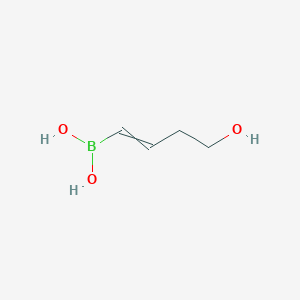
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
